molecular formula C13H7Cl2N3O B1672690 N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide CAS No. 200626-61-5

N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide

Katalognummer B1672690
CAS-Nummer: 200626-61-5
Molekulargewicht: 292.12 g/mol
InChI-Schlüssel: UVNLAUGZMOPBPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzotriazole derivatives are a class of heterocyclic compounds that have been extensively studied for their broad range of biological activity . They have been found to be biologically active and have been used in the synthesis of a variety of antimicrobial, antiparasitic, and even antitumor agents .


Synthesis Analysis

While specific synthesis methods for “N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide” were not found, benzotriazole-mediated amino-alkylations have been used to broaden the utility of Mannich-type condensations . A series of 2-(1H-benzotriazol-1-yl) N-substituted acetohydrazide derivatives were synthesized using a method given in the literature .


Molecular Structure Analysis

The solid-state structure of a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that this Mannich base crystallizes forming intermolecular N···HO hydrogen bonds, rather than intramolecular ones .


Chemical Reactions Analysis

Benzotriazole derivatives have been used as a versatile synthetic tool. They have been used for the synthesis of heterocyclic and non-heterocyclic frameworks . They have also been used in the synthesis of various 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides .

Wissenschaftliche Forschungsanwendungen

Eigenschaften

IUPAC Name

benzotriazol-1-yl-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNLAUGZMOPBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354402
Record name ITSA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide

CAS RN

200626-61-5
Record name ITSA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITSA-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide
Reactant of Route 6
N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide

Q & A

Q1: What is the primary mechanism of action of ITSA-1?

A: ITSA-1 acts as a histone deacetylase (HDAC) activator. [, ] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By activating HDACs, ITSA-1 can modulate gene expression. [, ]

Q2: How does ITSA-1 impact vascular endothelial cells (ECs) under arterial laminar shear stress (ALS)?

A: Research indicates that ITSA-1 can prevent ALS-induced damage and inflammation in venous ECs. [] This protective effect is linked to its ability to increase the expression of H3K9me3 (a histone modification associated with gene silencing) and activate focal adhesion kinase (FAK), which is involved in cell adhesion and mechanotransduction. []

Q3: Does ITSA-1 interact with other pathways in vascular cells?

A: ITSA-1 has been shown to mitigate mitochondrial oxidative stress in vascular endothelial cells exposed to inflammatory stimuli. [] This protective effect appears to involve the activation of antioxidant pathways and the inhibition of histone deacetylase activity. []

Q4: Can the effects of ITSA-1 be reversed?

A: Studies using human umbilical vein endothelial cells (HUVECs) have shown that the antioxidant and mitochondrial-protective effects of ITSA-1 can be entirely offset by co-treatment with the HDAC inhibitor Entinostat. [] This suggests that the effects of ITSA-1 are reversible and directly linked to its HDAC-activating properties.

Q5: Beyond vascular cells, has ITSA-1 demonstrated activity in other biological contexts?

A: Research suggests that ITSA-1 can counteract the negative effects of sleep deprivation on intestinal health in mice. [] This effect appears to be mediated through modulation of the HDAC3-p-GSK-3β-β-catenin-Nrf2-NF-κB pathway, influencing inflammation, oxidative stress, and intestinal mucosal integrity. []

Q6: Are there any studies exploring the role of ITSA-1 in bone health?

A: While research specifically on ITSA-1 and bone health is limited within the provided context, studies using a different HDAC activator in a mouse model of CBS deficiency (a condition impacting hydrogen sulfide production) observed positive effects on bone homeostasis. [] These findings suggest that modulating HDAC activity might represent a potential therapeutic strategy for bone-related disorders.

Q7: Are there any known limitations or drawbacks associated with ITSA-1?

A: While the provided research highlights potential benefits of ITSA-1, further studies are needed to fully understand its safety and efficacy profile. Notably, a study on cardiomyocytes found that acute administration of ITSA-1 significantly reduced calcium transient amplitude and reuptake time into the sarcoplasmic reticulum. [] This finding emphasizes the need for cautious exploration of potential side effects and long-term consequences of ITSA-1 treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.